
OMEGA-CONOTOXIN MVIIC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OMEGA-CONOTOXIN MVIIC is a peptide toxin derived from the venom of marine cone snails, specifically from the species Conus magus. This compound is known for its ability to selectively inhibit voltage-gated calcium channels, particularly the P/Q-type and N-type channels. These channels play a crucial role in neurotransmitter release and neuronal excitability, making this compound a valuable tool in neurophysiological research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
OMEGA-CONOTOXIN MVIIC is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and biological activity of the final product .
化学反应分析
Types of Reactions
OMEGA-CONOTOXIN MVIIC can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Air oxidation or iodine can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products
The major products of these reactions include the oxidized form of this compound with disulfide bonds and various analogs with substituted amino acids .
科学研究应用
Neuroprotective Effects
Omega-conotoxin MVIIC has demonstrated significant neuroprotective properties in various studies. Research indicates that it can reduce neuronal apoptosis and mitigate damage following spinal cord injuries. In a study involving Wistar rats subjected to spinal cord compression, MVIIC treatment resulted in a notable decrease in cell death and caspase-3 activation, which are critical markers of neuronal injury . The compound was shown to protect spinal cord slices from ischemic insults, reducing dead cells by approximately 24.34% compared to untreated controls .
Key Findings:
- Cell Preservation : MVIIC pretreatment significantly reduced neuronal cell death in ischemic spinal cord slices.
- In Vivo Efficacy : Behavioral assessments revealed improved hindlimb function in treated rats, indicating functional recovery post-injury .
Pain Management
The analgesic properties of this compound have been explored in the context of neuropathic pain and chronic pain conditions. Similar to its counterpart MVIIA, MVIIC selectively inhibits N-type calcium channels, which play a crucial role in pain signaling pathways. Studies have shown that intrathecal administration of MVIIC can alleviate mechanical allodynia in animal models of spinal cord injury .
Clinical Implications:
- Chronic Pain Relief : MVIIC may serve as a therapeutic agent for managing severe chronic pain by blocking pain transmission pathways.
- Neuropathic Pain : Its application in neuropathic pain models demonstrates its potential as an effective analgesic .
Mechanistic Insights
The mechanisms underlying the neuroprotective and analgesic effects of this compound involve its action on calcium channels. By inhibiting calcium influx through N-type and P/Q-type channels, MVIIC reduces the release of excitatory neurotransmitters such as glutamate, which are implicated in secondary neuronal damage following injury .
Mechanism Overview:
- Calcium Channel Blockade : Selective inhibition of calcium channels prevents excessive neurotransmitter release.
- Reduction of Excitotoxicity : By limiting calcium influx, MVIIC mitigates excitotoxic damage to neurons during ischemic events.
Comparative Analysis with Other Conotoxins
While this compound shares structural similarities with other conotoxins like MVIIA, it exhibits distinct selectivity profiles that make it particularly useful for specific applications. Below is a comparative table highlighting key characteristics:
Conotoxin | Target Calcium Channels | Main Application | Neuroprotective Effects |
---|---|---|---|
MVIIA | N-type (Ca_v2.2) | Chronic pain management | Yes |
MVIIC | N-type (Ca_v2.2), P/Q-type (Ca_v2.1) | Spinal cord injury recovery | Yes |
GVIA | N-type (Ca_v2.2) | Research tool | Limited |
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Spinal Cord Injury Model : In a controlled study involving spinal cord compression, rats treated with this compound showed significant improvements in locomotor function compared to placebo groups .
- Neuropathic Pain Models : Research indicated that administration of MVIIC effectively reduced pain behaviors associated with nerve injury, supporting its potential use in clinical pain management strategies .
作用机制
OMEGA-CONOTOXIN MVIIC exerts its effects by binding to and blocking voltage-gated calcium channels, specifically the P/Q-type and N-type channels. This inhibition prevents calcium ions from entering the presynaptic terminal, thereby reducing neurotransmitter release. The blockade of these channels leads to decreased neuronal excitability and modulation of synaptic transmission .
相似化合物的比较
OMEGA-CONOTOXIN MVIIC is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:
OMEGA-CONOTOXIN GVIA: Selectively inhibits N-type calcium channels.
OMEGA-CONOTOXIN MVIIA: Also targets N-type calcium channels and is used clinically as an analgesic (marketed as ziconotide).
OMEGA-CONOTOXIN CVID: Another N-type calcium channel blocker with potential therapeutic applications
This compound is unique in its ability to target both P/Q-type and N-type calcium channels, making it a versatile tool for research and potential therapeutic use .
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of OMEGA-CONOTOXIN MVIIC in blocking calcium channels, and how can researchers experimentally validate its selectivity for N- and P/Q-type channels?
this compound inhibits voltage-sensitive calcium channels (VSCCs), specifically N- and P/Q-types, by binding to their α1 subunits. To validate selectivity, researchers use radioligand binding assays (e.g., [¹²⁵I]GVIA for N-type and [¹²⁵I]MVIIC for P/Q-type) in rat brain tissue. Competitive displacement experiments quantify binding affinities (IC₅₀ values), while electrophysiological recordings (patch-clamp) confirm functional blockade in neuronal preparations .
Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?
Key considerations include:
- Purity and quality control : Use peptides with >98% purity (verified via HPLC) and confirm amino acid composition (≤±10% deviation) .
- Dosage standardization : Pre-test concentrations (e.g., 1–100 nM) in pilot assays to avoid off-target effects.
- Control experiments : Include vehicle controls and co-application of selective channel blockers (e.g., ω-conotoxin GVIA for N-type) to isolate effects .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail methods, including batch-specific COA (Certificate of Analysis) .
Q. How can researchers address discrepancies in reported effects of this compound on neurotransmitter release?
Discrepancies may arise from differences in model systems (e.g., rodent vs. amphibian neurons) or assay conditions (e.g., extracellular Ca²⁺ concentrations). To resolve these:
- Perform cross-species comparisons using standardized protocols.
- Use simultaneous measurement of glutamate release (via fluorometry) and Ca²⁺ influx (via Fura-2 imaging) to correlate channel blockade with neurotransmitter dynamics .
- Replicate conflicting studies with identical parameters (e.g., 11-keto-β-boswellic acid co-treatment) to isolate variables .
Advanced Research Questions
Q. What structural determinants of this compound govern its subtype-specific interactions with VSCCs, and how can mutagenesis studies refine its pharmacophore model?
NMR-derived 3D structures reveal that loops 2 and 4 of the peptide are critical for VSCC subtype selectivity, while loops 1 and 3 contribute minimally . To refine pharmacophores:
- Synthesize loop-swapped hybrids (e.g., MVIIA/MVIIC chimeras) and test binding affinities .
- Use alanine-scanning mutagenesis to identify residues (e.g., Lys²⁴, Arg²¹) essential for channel interaction.
- Compare with homologs like ω-conotoxin GVIA to map conserved vs. divergent binding motifs .
Q. How can researchers optimize this compound for in vivo neuroprotection studies while minimizing off-target effects on nicotinic acetylcholine receptors (nAChRs)?
Evidence suggests this compound may interact with nAChRs at high concentrations . Mitigation strategies include:
- Dose-response profiling : Establish thresholds for calcium channel selectivity vs. nAChR cross-reactivity in Xenopus oocyte models .
- Co-application with nAChR antagonists (e.g., diltiazem) to isolate calcium channel effects .
- Pharmacokinetic tuning : Modify peptide stability via D-amino acid substitutions to reduce systemic exposure .
Q. What methodological frameworks are recommended for integrating this compound into mixed-methods research on synaptic plasticity?
Combine:
- Quantitative electrophysiology : Measure long-term potentiation (LTP) in hippocampal slices before/after toxin application.
- Qualitative imaging : Use confocal microscopy to visualize presynaptic Ca²⁺ dynamics (GCaMP6 sensors) paired with toxin perfusion .
- Data triangulation : Apply statistical models (e.g., ANOVA for dose-dependent effects) alongside thematic analysis of spatial Ca²⁺ flux patterns .
Q. How can this compound be utilized in translational studies to model therapeutic interventions for spinal cord injury (SCI)?
Preclinical protocols include:
- Injury models : Administer this compound (0.1–1 µg/kg) intravenously post-SCI in rats to assess glutamate release suppression .
- Outcome measures : Quantify apoptosis (TUNEL staining) and antioxidant markers (SOD, glutathione) 24–72 hours post-treatment.
- Synergistic approaches : Co-administer with methylprednisolone or riluzole to enhance neuroprotection .
Q. Tables for Key Data
Table 1: Binding Affinities of this compound and Hybrid Peptides
Peptide | N-type IC₅₀ (nM) | P/Q-type IC₅₀ (nM) | Selectivity Ratio (N/P/Q) |
---|---|---|---|
Native MVIIC | 2.1 | 3.5 | 0.6 |
MVIIA Loop 2 Hybrid | 15.2 | 8.9 | 1.7 |
MVIIC Loop 4 Hybrid | 4.3 | 1.2 | 3.6 |
Table 2: Methodological Standards for this compound Studies
Parameter | Requirement |
---|---|
Purity (HPLC) | ≥98% |
Endotoxin Levels | ≤50 EU/mg |
Amino Acid Composition | ≤±10% Deviation |
Storage Conditions | -20°C, lyophilized (vacuum-sealed) |
属性
CAS 编号 |
168831-68-3 |
---|---|
分子式 |
C106H178N40O32S7 |
分子量 |
2749.25 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。